molecular formula C12H11N5O2S B14089190 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14089190
M. Wt: 289.32 g/mol
InChI Key: XFRGWWOWZDLZOU-UHFFFAOYSA-N
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Description

4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a unique combination of thieno[2,3-d]pyrimidine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

5-methyl-N-(1-methylpyrazol-4-yl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H11N5O2S/c1-6-8-10(18)13-5-14-12(8)20-9(6)11(19)16-7-3-15-17(2)4-7/h3-5H,1-2H3,(H,16,19)(H,13,14,18)

InChI Key

XFRGWWOWZDLZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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